Nedocromil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

The exact mechanism by which nedocromil exerts its effects is not fully understood, but research suggests it may act on multiple pathways involved in allergic inflammation. Here are some potential mechanisms currently under investigation:

- Inhibition of mast cell degranulation: Mast cells are immune cells that release inflammatory mediators like histamine during allergic reactions. Studies suggest nedocromil may stabilize mast cell membranes, preventing the release of these mediators [].

- Modulation of calcium channels: Calcium influx plays a role in mast cell activation. Research indicates nedocromil might interfere with calcium channels, thereby inhibiting mast cell function [].

- Immunomodulatory effects: Nedocromil may influence the immune system by affecting the production and activity of certain immune cells and inflammatory molecules [].

Applications Beyond Asthma

While nedocromil is primarily used for asthma, research is exploring its potential benefits in other conditions:

- Allergic rhinitis: Studies suggest nedocromil might be effective in preventing and treating symptoms of allergic rhinitis, commonly known as hay fever [].

- Allergic conjunctivitis: Research indicates nedocromil eye drops may be helpful in managing allergic conjunctivitis, an allergic reaction in the eye [].

- Atopic dermatitis: Some studies suggest nedocromil might offer some relief from the symptoms of atopic dermatitis, a form of eczema [].

Nedocromil is a pharmacological compound classified as a benzopyrone and is primarily recognized for its role as a mast cell stabilizer. It is utilized in the management of asthma and allergic conditions, acting to inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. This action helps prevent bronchospasm and reduces the frequency and severity of asthma attacks. Nedocromil is administered through inhalation or as eye drops for allergic conjunctivitis, with its therapeutic effects being gradual rather than immediate, distinguishing it from fast-acting bronchodilators like albuterol .

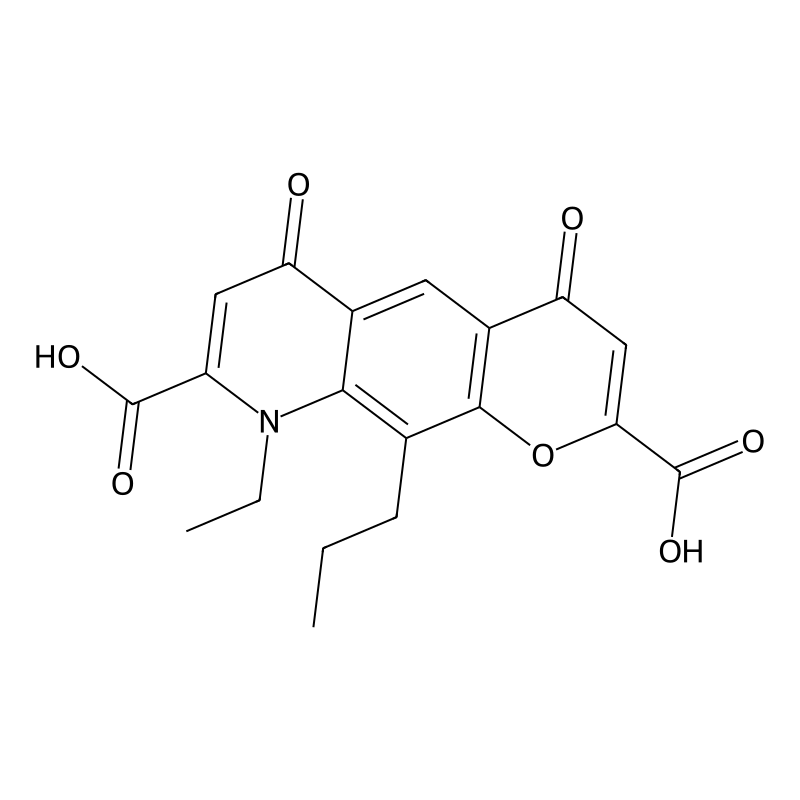

The chemical formula for nedocromil is C₁₉H₁₇N₀₇, with a molar mass of approximately 371.34 g/mol. It exhibits a high degree of protein binding (around 89%) and is primarily excreted unchanged in urine and feces .

Nedocromil acts as a mast cell stabilizer []. Mast cells are immune system cells that play a crucial role in allergic reactions. When triggered by allergens, mast cells release inflammatory mediators like histamine, which contribute to asthma symptoms [].

Nedocromil's mechanism is not fully understood, but it is believed to work by preventing the degranulation of mast cells, thereby inhibiting the release of these inflammatory mediators []. This ultimately helps to prevent asthma attacks.

Nedocromil's mechanism of action involves several biochemical pathways. It inhibits the activation and release of inflammatory mediators from various cell types, including eosinophils, neutrophils, and mast cells. The compound disrupts the arachidonic acid metabolism pathways, specifically through inhibition of lipoxygenase and cyclooxygenase activities, thereby preventing the synthesis of pro-inflammatory substances .

Notably, nedocromil does not exhibit bronchodilator activity nor does it function as an antihistamine or corticosteroid. Instead, it modulates inflammatory responses by blocking sensory neuropeptides involved in bronchoconstriction .

Nedocromil has been shown to significantly inhibit both early and late asthmatic reactions induced by allergens. Clinical studies indicate that it can reduce bronchial hyperresponsiveness, making it effective in managing asthma symptoms over time. The compound's anti-inflammatory properties extend to preventing the synthesis of leukotrienes and prostaglandins, which are crucial mediators in allergic responses .

Adverse effects associated with nedocromil are generally mild, with nausea and headaches being the most commonly reported symptoms . Its long-term use has been associated with a decrease in the severity of asthma attacks when used regularly .

The synthesis of nedocromil involves complex organic reactions typical for benzopyrone derivatives. While specific synthetic pathways are not extensively detailed in available literature, it generally includes steps such as:

- Formation of Pyran Ring: This involves cyclization reactions that create the pyran structure characteristic of benzopyrones.

- Substitution Reactions: These are employed to introduce various functional groups necessary for biological activity.

- Purification: The final product undergoes purification processes to ensure the desired chemical properties are achieved.

Due to its complex structure, synthetic methods may vary significantly based on desired yields and purity levels.

Nedocromil is primarily used in:

- Asthma Management: As a preventive treatment to reduce inflammation and frequency of asthma attacks.

- Allergic Conjunctivitis: Administered as eye drops to alleviate symptoms associated with allergic reactions.

- Clinical Research: Investigated for its potential roles in other inflammatory conditions due to its mast cell stabilizing properties.

Despite its effectiveness, nedocromil's use has declined in some markets due to regulatory changes affecting inhalation products containing chlorofluorocarbons (CFCs) as propellants .

Nedocromil interacts with several biological pathways related to inflammation:

- Mast Cells: Inhibits degranulation, thus preventing histamine release.

- Eosinophils and Neutrophils: Reduces activation and mediator release from these cells.

- Neuropeptides: Blocks sensory neuropeptides that contribute to bronchoconstriction.

These interactions highlight nedocromil's role in modulating immune responses during allergic reactions .

Nedocromil shares similarities with several other compounds used in allergy and asthma management. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cromolyn Sodium | Mast Cell Stabilizer | Prevents mast cell degranulation | Older formulation; less potent than nedocromil |

| Montelukast | Leukotriene Receptor Antagonist | Blocks leukotriene receptors | Fast-acting; used for chronic management |

| Fluticasone | Corticosteroid | Reduces inflammation by inhibiting multiple pathways | Strong anti-inflammatory effects; systemic side effects |

| Ketotifen | Antihistamine | Prevents histamine release from mast cells | Dual action (antihistamine + mast cell stabilizer) |

Nedocromil's primary distinction lies in its specific action on mast cells without exhibiting bronchodilator effects or significant systemic side effects associated with corticosteroids .

Nedocromil, a synthetic organic compound, emerged from efforts to optimize the anti-inflammatory properties of chromone derivatives. Its development traces back to research on sodium cromoglycate (cromolyn sodium), discovered in the 1960s through self-experimentation by Roger Altounyan, an asthmatic pharmacologist investigating khellin derivatives from the plant Ammi visnaga. While sodium cromoglycate demonstrated mast cell-stabilizing activity, its limited efficacy spurred the synthesis of structural analogs.

Nedocromil sodium (disodium 9-ethyl-4,6-dioxo-10-propylpyrano[5,6-g]quinoline-2,8-dicarboxylate) was developed in the 1980s as a second-generation chromone derivative. Preclinical studies in macaque monkeys and dogs revealed superior inhibition of immune-mediated lung inflammation and bronchial hyperreactivity compared to earlier compounds, leading to its approval for asthma management in 1992. The compound’s design focused on enhancing electron-withdrawing groups and hydrophobic side chains to improve receptor interactions and bioavailability.

Table 1: Key Milestones in Nedocromil Development

| Year | Event | Source |

|---|---|---|

| 1967 | Discovery of sodium cromoglycate’s anti-anaphylactic properties | |

| 1985 | Synthesis of nedocromil sodium as a quinoline-modified chromone | |

| 1992 | FDA approval for asthma prophylaxis |

Classification Within the Benzopyrone Family and Structural Analogues

Nedocromil belongs to the benzopyrone family, characterized by a fused benzene and pyrone ring system (1-benzopyran-4-one). Its structure incorporates two carboxylate groups, a propyl side chain at position 10, and an ethyl group at position 9, distinguishing it from simpler chromones like sodium cromoglycate. These modifications enhance its ability to modulate chloride ion channels and inhibit mediator release from mast cells.

Table 2: Structural Comparison of Nedocromil and Sodium Cromoglycate

| Feature | Nedocromil Sodium | Sodium Cromoglycate |

|---|---|---|

| Core structure | Pyrano[5,6-g]quinoline | Chromone (1-benzopyran-4-one) |

| Substituents | -COO⁻Na⁺ at C2/C8; -C₂H₅ at C9; -C₃H₇ at C10 | -COO⁻Na⁺ at C5/C7 |

| Molecular formula | C₁₉H₁₅NNa₂O₇ | C₂₃H₁₄Na₂O₁₁ |

| Molecular weight | 371.34 g/mol | 512.34 g/mol |

| Mechanism enhancement | Inhibits Cl⁻ flux and leukotriene synthesis | Primarily stabilizes mast cells |

The quinoline extension in nedocromil increases planar rigidity, promoting interactions with inflammatory cell receptors such as GPR35 and cysteinyl leukotriene receptors. Analogues like isopimpinellin and xanthone share the benzopyrone scaffold but lack nedocromil’s substituted quinoline moiety, resulting in divergent bioactivity profiles.

Traditional Synthesis Routes from m-Anisidine Precursors

Nedocromil sodium synthesis has evolved considerably from early approaches that faced significant limitations in yield and product purity. The traditional routes utilizing m-anisidine as the starting material have been extensively documented in the patent literature, with various methodological improvements being reported over several decades [1] .

Friedel-Crafts Acylation Mechanisms in Early Syntheses

The Friedel-Crafts acylation reaction represents a critical step in nedocromil sodium synthesis, involving the formation of an acylium ion through the interaction between acyl chlorides and aluminum chloride catalysts [3] [4]. In the classical mechanism, the Lewis acid catalyst coordinates with the chlorine atom of the acid chloride, leading to carbon-chlorine bond cleavage and formation of a resonance-stabilized acylium ion that acts as the electrophile for aromatic substitution [3] [4] [5].

Early synthetic approaches attempted direct diacetylation of 3-methoxyacetanilide (Compound B) in a single step. However, this method encountered significant mechanistic challenges. The initial acylation introduces an electron-withdrawing acetyl group that deactivates the aromatic ring toward further electrophilic substitution [1]. Additionally, the presence of both methoxy and acetamido groups creates complex regioselectivity issues, leading to the formation of multiple isomeric products that are difficult to separate [1].

The traditional one-step acylation approach suffered from incomplete ether bond cleavage, with methoxy groups remaining largely intact during the reaction conditions designed for Friedel-Crafts acylation [1]. This fundamental limitation resulted in impure products containing significant amounts of unreacted starting material and partially methylated intermediates, contributing to the characteristically low yields of approximately 15% reported in early literature [1].

Challenges in Diacetylation Reactions and Isomer Separation

The simultaneous introduction of two acetyl groups onto the same aromatic ring presents formidable synthetic challenges due to the electronic effects of the first substitution. According to analysis by the patent document EP0052280, the preparation of diacetylation compounds represents "a difficult chemical reaction that carries out" [1]. The document clearly establishes that compounds similar to the first acetylation product (Compound C1) can form diacetylated products under specific conditions, while compounds resembling the alternative isomer (Compound C2) find it "almost impossible" to undergo second acetylation [1].

Traditional methods generated mixtures of 3-methoxy-4-ethanoyl-Acetanilide (Compound C1) and its isomer 3-methoxy-6-ethanoyl-Acetanilide (Compound C2) in the first acylation step [1]. The presence of Compound C2 as an impurity posed significant purification challenges, as conventional separation techniques proved inadequate for achieving clean isomer separation. This problem was compounded by incomplete demethylation, where methoxy groups in Compound C1 were not fully converted to hydroxyl groups, leading to mixed methylated and demethylated products in the final material [1].

Novel Preparation Methods from Recent Patents

Significant advancements in nedocromil sodium synthesis have emerged from patent CN102516252A, which introduced a revolutionary three-step approach that addresses the fundamental limitations of earlier methods [1]. This innovative strategy separates the traditionally coupled acylation and demethylation processes, allowing for optimized conditions at each step.

Optimized Stepwise Acylation-Demethylation Protocols

The optimized synthesis protocol represents a paradigm shift from traditional approaches by implementing distinct stages for acylation, demethylation, and isomer separation. The first Friedel-Crafts acylation is performed under relatively mild conditions (0-20°C for 2-4 hours) using aluminum chloride catalyst in methylene dichloride solvent [1]. This controlled approach yields 98% of a mixture containing both Compound C1 and Compound C2 isomers [1].

The demethylation step employs a specialized catalyst system combining aluminum chloride with iodine (Soiodin) in acetonitrile solvent [1]. Under these conditions (20-30°C for 10-15 hours), Compound C1 undergoes selective demethylation to form 3-acetamido-4-acetyl phenol (Compound D), while Compound C2 remains chemically unchanged [1]. This selectivity is attributed to the different electronic environments around the methoxy groups in the two isomers.

The separation protocol exploits the differential solubility properties created by the demethylation. After treatment with aqueous sodium thiosulfate to maintain iodine solubility, the reaction mixture is extracted with ethyl acetate. The organic layer is then back-extracted with 20% aqueous sodium hydroxide solution [1]. Compound D, containing a phenolic hydroxyl group, dissolves in the aqueous layer as sodium phenolate, while Compound C2 remains in the organic phase [1]. Acidification of the aqueous layer with concentrated hydrochloric acid precipitates pure Compound D, achieving complete separation from the unreactive isomer.

Catalytic Systems for Yield Improvement (AlCl₃, NaH Applications)

The improved synthetic route employs distinct catalytic systems optimized for specific transformations. Aluminum chloride serves as the primary Lewis acid catalyst for both Friedel-Crafts acylation steps, but under different conditions [1]. The first acylation operates at 0-20°C to minimize side reactions and ensure high yield of the isomeric mixture [1]. The second acylation, performed on the hydroxyl-bearing Compound D, requires more forcing conditions (36-41°C for 60-120 hours) due to the increased electron density from the phenolic group [1].

Sodium hydride finds critical application in the subsequent N-alkylation step, where it serves as a strong base for deprotonating the amine nitrogen in Compound E [1]. The reaction is conducted at low temperature (-5 to 0°C) in N-methyl pyrrolidone solvent, followed by treatment with iodoethane to install the ethyl group [1]. This transformation achieves 63% yield while maintaining high selectivity for the desired N-ethyl product [1].

The base-catalyzed condensation step also utilizes sodium hydride or sodium ethoxide as catalysts for the cyclization reaction between Compound I and diethyl oxalate [1]. Under these conditions (70-85°C for 2-5 hours), the reaction proceeds through a complex cascade involving aldol condensation, cyclization, and dehydration to form the quinoline ring system characteristic of nedocromil [1].

Critical Analysis of Synthetic Yield Benchmarks (15% vs. 40% Pathways)

The dramatic improvement in synthetic efficiency achieved by the CN102516252A patent represents one of the most significant advances in nedocromil sodium synthesis methodology. Comparative analysis reveals that traditional methods achieved only 15% overall yield from Compound B to the key intermediate Compound E, while the optimized three-step approach achieves approximately 40% yield for the same transformation [1].

| Synthetic Route | Yield B→E (%) | Key Limitations | Methodological Approach |

|---|---|---|---|

| Document 2 (One-step) | 15% | Incomplete ether cleavage, mixed products | Direct diacetylation |

| Document 3 (Two-step) | 17% | Poor isomer separation | Partial optimization |

| CN102516252A | 40% | None identified | Stepwise optimization |

The yield improvement factor of 2.6-2.7 times represents a substantial advance in synthetic efficiency [1]. This enhancement stems from three critical innovations: complete demethylation of Compound C1 through optimized reaction conditions, quantitative separation of the unreactive Compound C2 isomer, and utilization of the activated phenolic substrate (Compound D) for the second acylation [1].

Individual step yields in the optimized route demonstrate high efficiency throughout the sequence. The first Friedel-Crafts acylation achieves 98% yield for the isomeric mixture, demethylation and separation provides 76% yield of pure Compound D, and the second acylation delivers 54% yield of Compound E [1]. The cumulative effect of these improvements results in the overall 40% yield that represents the current benchmark for nedocromil sodium synthesis efficiency.

The mechanistic basis for this improvement lies in the recognition that Compound D, containing a hydroxyl group, exhibits significantly higher reactivity toward electrophilic acylation compared to methoxy-containing Compound C1 [1]. This insight enabled the development of the stepwise approach that first optimizes the demethylation to generate the more reactive substrate, then performs the second acylation under conditions tailored for the hydroxyl-activated system.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.22 (LogP)

2.6

Appearance

Melting Point

Storage

UNII

Related CAS

69049-74-7 (di-hydrochloride salt)

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AC - Antiallergic agents, excl. corticosteroids

R01AC07 - Nedocromil

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03B - Other drugs for obstructive airway diseases, inhalants

R03BC - Antiallergic agents, excl. corticosteroids

R03BC03 - Nedocromil

S - Sensory organs

S01 - Ophthalmologicals

S01G - Decongestants and antiallergics

S01GX - Other antiallergics

S01GX04 - Nedocromil

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

It is not metabolized and is eliminated primarily unchanged in urine (70%) and feces (30%).

Metabolism Metabolites

Wikipedia

Clobenzorex

Biological Half Life

Use Classification

Dates

2: Dudley T, Parker S, Baldwin R. Clinical inquiries. Is nedocromil effective in preventing asthmatic attacks in patients with asthma? J Fam Pract. 2004 Nov;53(11):927-8. Review. PubMed PMID: 15527735.

3: Mihălţan F, Ulmeanu R, Panghea P. [The therapeutic position of nedocromil sodium (Tilade) in the treatment of bronchial asthma]. Pneumologia. 1999 Oct-Dec;48(4):309-12. Review. Romanian. PubMed PMID: 10856993.

4: Kelly KD, Spooner CH, Rowe BH. Nedocromil sodium versus cromoglycate for the pre-treatment of exercise induced bronchoconstriction in asthma. Cochrane Database Syst Rev. 2000;(2):CD002169. Review. PubMed PMID: 10796684.

5: Spooner CH, Saunders LD, Rowe BH. Nedocromil sodium for preventing exercise-induced bronchoconstriction. Cochrane Database Syst Rev. 2000;(2):CD001183. Review. Update in: Cochrane Database Syst Rev. 2002;(1):CD001183. PubMed PMID: 10796616.

6: Creticos PS. Effects of nedocromil sodium on inflammation and symptoms in therapeutic studies. J Allergy Clin Immunol. 1996 Nov;98(5 Pt 2):S143-9; discussion S149-50. Review. PubMed PMID: 8939190.

7: Chung KF. Effects of nedocromil sodium on airway neurogenic mechanisms. J Allergy Clin Immunol. 1996 Nov;98(5 Pt 2):S112-6; discussion S116-7. Review. PubMed PMID: 8939186.

8: Alton EW, Norris AA. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma. J Allergy Clin Immunol. 1996 Nov;98(5 Pt 2):S102-5; discussion S105-6. Review. PubMed PMID: 8939184.

9: Parnham MJ. Sodium cromoglycate and nedocromil sodium in the therapy of asthma, a critical comparison. Pulm Pharmacol. 1996 Apr;9(2):95-105. Review. PubMed PMID: 8880949.

10: Barnes PJ, Holgate ST, Laitinen LA, Pauwels R. Asthma mechanisms, determinants of severity and treatment: the role of nedocromil sodium. Report of a workshop held in Whistler, British Columbia, Canada, 18-19 May 1995. Clin Exp Allergy. 1995 Aug;25(8):771-87. Review. PubMed PMID: 7584690.

11: Farrar JR, Rainey DK, Norris AA. Pharmacologic modulation of Th1 and Th2 cell subsets by nedocromil sodium. Int Arch Allergy Immunol. 1995 May-Jun;107(1-3):414-5. Review. PubMed PMID: 7613195.

12: Wasserman SI. Immunopharmacologic profile of nedocromil sodium. Allergy Proc. 1995 Mar-Apr;16(2):67-71. Review. PubMed PMID: 7797061.

13: Barnes PJ. Effect of nedocromil sodium on microvascular leakage. J Allergy Clin Immunol. 1993 Jul;92(1 Pt 2):197-9. Review. PubMed PMID: 8393029.

14: Church MK, Holgate ST. Adenosine-induced bronchoconstriction and its inhibition by nedocromil sodium. J Allergy Clin Immunol. 1993 Jul;92(1 Pt 2):190-4. Review. PubMed PMID: 8393027.

15: Barnes PJ. Effect of nedocromil sodium on airway sensory nerves. J Allergy Clin Immunol. 1993 Jul;92(1 Pt 2):182-6. Review. PubMed PMID: 8393025.

16: Edwards AM, Stevens MT. The clinical efficacy of inhaled nedocromil sodium (Tilade) in the treatment of asthma. Eur Respir J. 1993 Jan;6(1):35-41. Review. PubMed PMID: 8381089.

17: Benbow AG, Eady R, Jackson D. The immunopharmacological actions of nedocromil sodium relative to the use of its 2% ophthalmic solution. Eye (Lond). 1993;7 ( Pt 3 Suppl ):26-8. Review. PubMed PMID: 8253221.

18: Joseph M, Rainey DK. [Basic research on nedocromil sodium]. Rev Mal Respir. 1992;9 Suppl 1:R93-7. Review. French. PubMed PMID: 1317052.

19: Blum A, Shalit M. [TILADE (nedocromil sodium)--a new anti-asthamatic treatment]. Harefuah. 1990 Mar 15;118(6):353-4. Review. Hebrew. PubMed PMID: 2161392.

20: Ruggieri F, Patalano F. Nedocromil sodium: a review of clinical studies. Eur Respir J Suppl. 1989 Jun;6:568s-571s. Review. PubMed PMID: 2553034.